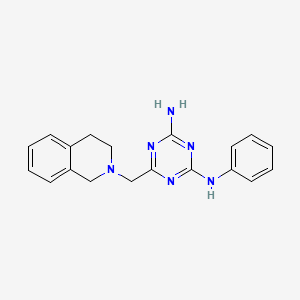

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine

Descripción

6-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a phenyl group at position N and a 3,4-dihydroisoquinolinylmethyl moiety at position 4. The isoquinoline group introduces a bicyclic aromatic system, which may enhance interactions with biological targets through π-π stacking or hydrogen bonding. The phenyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Propiedades

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6/c20-18-22-17(23-19(24-18)21-16-8-2-1-3-9-16)13-25-11-10-14-6-4-5-7-15(14)12-25/h1-9H,10-13H2,(H3,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONUUGSZCSXHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Aplicaciones Científicas De Investigación

Overview

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of triazine derivatives and is characterized by the presence of isoquinoline moieties, which contribute to its biological activity.

Medicinal Chemistry

One of the most promising applications of this compound lies in its potential as an anti-cancer agent . Research indicates that the compound may interact with specific enzymes involved in cell proliferation and apoptosis, potentially inhibiting tumor growth. Studies have shown that triazine derivatives often exhibit cytotoxicity against various cancer cell lines, making this compound a candidate for further pharmacological investigations .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for constructing more complex molecules. Its ability to undergo various reactions allows chemists to modify its structure and create new compounds with tailored properties. For example, it can be used in the synthesis of novel pharmaceuticals or advanced materials .

Material Science

The compound has applications in the development of advanced materials , particularly in creating polymers and resins with specific properties such as thermal stability and chemical resistance. The unique combination of the isoquinoline and triazine moieties imparts distinct characteristics that can be exploited in material science .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of triazine derivatives similar to this compound. Results indicated significant cytotoxic effects against breast cancer cell lines (MCF-7) at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of this compound through nucleophilic substitution reactions. The study detailed the successful synthesis of several new compounds by reacting this compound with various amines under basic conditions. Characterization was performed using NMR and mass spectrometry to confirm structural integrity .

Mecanismo De Acción

The mechanism of action of 6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anti-cancer agent.

Comparación Con Compuestos Similares

Physicochemical Properties

Key properties of triazine derivatives depend on substituent polarity and steric effects:

*Predicted lower solubility due to the hydrophobic isoquinolinylmethyl group, similar to terbuthylazine’s tert-butyl .

Antimicrobial and Anticancer Activity

- 6-Aryl-1,6-dihydrotriazines exhibit antimicrobial activity influenced by aryl substituents; electron-withdrawing groups (e.g., nitro) enhance potency .

- 4-(4-Methylpiperidino) derivatives show antileukemic activity (IC50 = 1.2–8.7 µM), with fluorophenyl and chlorophenyl substituents being most effective .

- N2,6-Diaryl-5,6-dihydrotriazines demonstrate antiproliferative activity against cancer cells, with 3D-QSAR models highlighting the importance of hydrophobic substituents .

The target compound’s isoquinoline group may improve anticancer activity by mimicking planar heterocycles in kinase inhibitors, though this requires experimental validation.

Herbicidal Activity

- Atrazine and terbuthylazine are herbicides with differential solubility and toxicity; bulkier tert-butyl in terbuthylazine reduces aquatic contamination compared to atrazine .

- The target compound is unlikely to exhibit herbicidal activity due to its phenyl and isoquinoline substituents, which diverge from the chloro-alkylamine groups of triazine herbicides .

Structure-Activity Relationships (SAR)

- Lipophilicity: Bulky substituents (e.g., tert-butyl, isoquinolinylmethyl) reduce water solubility but enhance membrane permeability and target binding .

- Aromaticity : Phenyl and heteroaromatic groups (e.g., coumarin in ) improve π-π interactions with biological targets .

- Hydrogen Bonding: Amino groups at positions 2 and 4 are critical for forming hydrogen bonds with enzymes or receptors .

Q & A

Q. What are the key synthetic steps and critical parameters for preparing this triazine derivative?

The synthesis involves a multi-step protocol starting with cyanuric chloride as the triazine core. Functionalization typically proceeds via nucleophilic substitution with amines under inert atmospheres (e.g., nitrogen) to prevent side reactions. Key steps include:

- Sequential substitution at the 2, 4, and 6 positions of the triazine ring with isoquinoline and phenylamine derivatives.

- Use of polar aprotic solvents (e.g., dichloromethane) and catalysts (e.g., DIPEA) to enhance reactivity .

- Temperature control (e.g., −35°C for electrophilic substitutions) to stabilize intermediates . Purity is monitored via TLC, and structural confirmation employs H/C NMR and HRMS .

Q. How can researchers confirm structural integrity and purity during synthesis?

Analytical workflows include:

- Thin-layer chromatography (TLC) to track reaction progress and isolate intermediates .

- NMR spectroscopy to verify substituent integration (e.g., aromatic protons at δ 7.2–8.4 ppm for phenyl groups) and assess stereochemistry .

- High-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., [M+H] peaks within ±0.001 Da accuracy) .

- Recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What in vitro assays are suitable for initial biological activity screening?

Primary screening often focuses on antiproliferative activity using:

- Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Dose-response curves to calculate IC values, with triazine derivatives showing activity in the 5–50 µM range depending on substituents .

- Microscopy to assess morphological changes indicative of apoptosis .

Advanced Research Questions

Q. How do structural modifications influence biological activity? Insights from SAR studies.

Substituent effects are critical:

- Electron-withdrawing groups (e.g., 4-Cl, 4-CF) on the phenyl ring enhance antiproliferative potency by improving target binding (e.g., IC = 12 µM for 4-Cl derivative vs. 28 µM for 4-OCH) .

- Isoquinoline moieties increase lipophilicity, potentially enhancing blood-brain barrier penetration .

- Morpholino groups at position 6 improve solubility but may reduce membrane permeability . 3D-QSAR models further correlate steric/electrostatic fields with activity, guiding rational design .

Q. How can computational methods optimize reaction design and biological activity prediction?

Integrate:

- Quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, reducing trial-and-error experimentation .

- 3D-QSAR (e.g., CoMFA) to model steric/electrostatic requirements for antiproliferative activity .

- Molecular docking to predict binding modes with targets like dihydrofolate reductase (DHFR) . Feedback loops between computational predictions and experimental validation accelerate discovery .

Q. How should researchers address contradictions in biological data or synthetic yields?

Case example: Discrepancies in antiproliferative IC values (±5 µM) may arise from:

- Batch variability : Ensure consistent purity (>97% via UPLC) and solvent removal .

- Cell line heterogeneity : Validate across multiple lines (e.g., MDA-MB-231 vs. A549) .

- Synthetic yields : Optimize microwave irradiation parameters (e.g., 150 W, 140°C, 50 min) to improve reproducibility .

Q. What advanced synthetic strategies improve efficiency?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 50 min vs. 24 h conventional heating) .

- One-pot protocols : Combine amine and aldehyde precursors with cyanuric chloride to minimize intermediate isolation .

- Flow chemistry : Enhances scalability and heat transfer for exothermic substitutions .

Q. How can reaction intermediates and mechanisms be elucidated?

- Isolation of intermediates : Use low-temperature quenching (e.g., −78°C) to trap reactive species .

- Kinetic studies : Monitor substituent addition rates via F NMR for fluorinated analogs .

- Isotopic labeling : N-labeled triazines clarify nucleophilic attack pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.